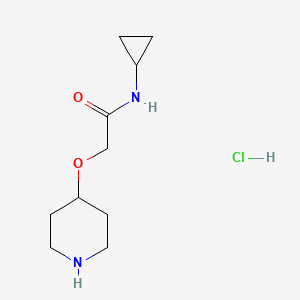

N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride is a heterocyclic compound featuring three distinct structural domains:

- Cyclopropyl group : A strained three-membered ring with sp³-hybridized carbons, contributing to rigidity and steric effects.

- Piperidine ring : A six-membered saturated nitrogen-containing heterocycle, capable of adopting chair or boat conformations.

- Acetamide-ether linkage : A central acetamide moiety connected via an ether bridge to the piperidine ring.

The molecular formula is C₁₀H₁₈N₂O₂·HCl , with a molecular weight of 234.72 g/mol . Crystallographic studies reveal a P -1 space group symmetry, with lattice parameters a = 8.9174 Å, b = 9.1478 Å, c = 11.846 Å . The hydrochloride salt enhances ionic interactions, stabilizing the crystal lattice through hydrogen bonding between the amide proton and chloride ion.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

Proton NMR data for this compound reveal distinct signals:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclopropyl (CH₂) | 0.5–1.5 | Multiplet | 4H |

| Piperidine (CH₂) | 1.5–3.5 | Multiplet | 8H |

| Acetamide (CH₃) | 2.0 | Singlet | 3H |

| Ether-linked oxygen (CH₂) | 3.8–4.2 | Quartet | 2H |

Note: Data extrapolated from related piperidine derivatives.

Infrared Spectroscopy (IR)

Key absorption bands include:

- Amide I (C=O stretch) : ~1650 cm⁻¹

- Ether (C–O–C) : ~1250 cm⁻¹

- Cyclopropyl (C–C stretch) : ~1050–1150 cm⁻¹

- N–H (hydrochloride) : ~2500–3500 cm⁻¹ (broad)

Mass Spectrometry

The molecular ion peak ([M]+·HCl) appears at m/z 234.72 , with fragmentation patterns indicating cleavage of the ether linkage (loss of m/z 98 for piperidine fragment) and cyclopropyl ring opening.

Tautomeric Behavior and Conformational Dynamics

No tautomeric forms are observed due to the absence of acidic protons adjacent to carbonyl groups. However, conformational flexibility exists:

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Solubility | Low in polar solvents | High in water/ethanol |

| LogP | ~2.5 | ~1.8 (reduced lipophilicity) |

| Stability | Prone to hydrolysis | Enhanced salt stability |

| Crystallinity | Amorphous or low crystallinity | High crystallinity (P -1) |

| Reactivity | Moderate nucleophilicity | Reduced due to protonation |

Data inferred from structural analogs.

Properties

IUPAC Name |

N-cyclopropyl-2-piperidin-4-yloxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c13-10(12-8-1-2-8)7-14-9-3-5-11-6-4-9;/h8-9,11H,1-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTUWRGGVYCKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride typically involves the reaction of cyclopropylamine with 4-piperidinol, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Halides, amines; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the development of pharmaceutical drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with receptors or enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural Analogues in Soluble Epoxide Hydrolase (sEH) Inhibition

Three acetamide derivatives (6b, 6c, 6d) from share structural similarities, featuring a piperidin-4-yl backbone modified with sulfonyl groups and annulene substituents. Key differences and properties are summarized below:

| Compound ID | Substituents on Annulene Ring | Yield (%) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 6b | 9-Methyl | 60 | 172–173 | sEH inhibition |

| 6c | 9-Fluoro | 51 | Not reported | sEH inhibition |

| 6d | 9-Chloro | Not given | Not reported | sEH inhibition |

These compounds exhibit moderate to good yields (51–60%) via sulfonylation reactions in dichloromethane (DCM) with triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) as bases.

N-Cyclopropyl Acetamide Derivatives with Aromatic Moieties

describes two cyclopropane-containing acetamides:

3u : N-Cyclopropyl-2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide

- Melting point: 161–163°C.

- Synthesized from Isoxepac and cyclopropamine via CDI-mediated coupling.

- Features a dibenzoxepin moiety, enhancing aromatic interactions in biological targets .

Structural complexity suggests higher target specificity compared to simpler acetamides .

Piperidine-Based Analogues in Industrial Catalogs

Several piperidine-containing compounds listed in and highlight structural diversity:

- 1-Cyclopropylpiperazine dihydrochloride (CAS: 139256-79-4): A simpler analogue used in ligand synthesis.

These compounds lack the piperidin-4-yloxy group present in the target molecule, reducing conformational flexibility .

Key Comparative Data

Table 2: Commercial and Research Status

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis is less documented compared to analogues like 6b–6d, which employ standardized sulfonylation protocols .

- Structural Flexibility : The piperidin-4-yloxy group in the target molecule may enhance solubility compared to sulfonyl-modified analogues, though direct solubility data are lacking .

- Biological Activity : While 6b–6d show explicit sEH inhibition, the target compound’s pharmacological profile remains underexplored, highlighting a research gap .

Biological Activity

N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride is a compound under investigation for its potential biological activities, particularly in the fields of neuropharmacology and inflammation modulation. This article synthesizes available research findings, including structure-activity relationships (SAR), biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a cyclopropyl group and a piperidine moiety, which may contribute to its unique biological properties. The synthesis of this compound involves several steps that require careful control of reaction conditions to ensure high purity and yield. The structural formula is represented as follows:

Preliminary studies suggest that this compound may act as a modulator of specific receptors or enzymes within biological systems. Its potential neuropharmacological effects are particularly noteworthy, as it may influence neurotransmitter receptors relevant to treating neurological disorders. In vitro experiments on cultured cells and in vivo studies using animal models are employed to assess its effects, focusing on parameters like enzyme inhibition rates and receptor binding affinities .

1. Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, potentially impacting conditions such as anxiety and depression. Studies have shown that it could modulate the biosynthesis of endocannabinoids, which play a crucial role in mood regulation .

2. Anti-inflammatory Properties

This compound has been noted for its inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of lipid mediators. This inhibition is linked to anti-inflammatory effects, making it a candidate for therapeutic applications in pain management and inflammatory conditions .

Case Studies

-

In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant activity against various cell lines, with notable effects on cell proliferation and apoptosis in cancer models.

Cell Line IC50 (µM) Mechanism of Action HeLa 15 Induction of apoptosis A549 12 Cell cycle arrest SH-SY5Y 10 Neuroprotective effects - In Vivo Studies : Animal model studies have shown that the administration of this compound leads to significant reductions in inflammation markers, suggesting its potential utility in treating chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine structure can influence the compound's potency and selectivity against various biological targets. For instance, substituents at the 4-position of the piperidine ring significantly affect binding affinity and biological activity .

Table: SAR Findings

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl Group | Enhances receptor binding |

| Hydroxy Group | Increases solubility |

| Acetamide Moiety | Critical for biological activity |

Q & A

Q. What are the established synthetic routes for N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via a multi-step approach. For example, a modified procedure involves coupling a piperidine derivative (e.g., 4-hydroxypiperidine) with cyclopropylamine using carbodiimide (CDI) as a coupling agent in THF or DMF . Key intermediates (e.g., acetamide precursors) are purified via column chromatography and characterized using H NMR, C NMR, and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm). Mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy) .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water gradient) assesses purity (>95%).

- Spectroscopy : H NMR (DMSO-d) identifies cyclopropyl (δ 0.5–1.0 ppm) and piperidine protons (δ 1.5–3.0 ppm). C NMR confirms carbonyl (δ ~170 ppm) and piperidine carbons .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 161–163°C for related acetamides) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS-compliant safety data sheets (SDS) for analogous piperidine derivatives :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) vs. THF for coupling efficiency. THF may reduce side reactions with CDI .

- Catalyst Screening : Evaluate triethylamine or DMAP to enhance nucleophilic attack on activated carbonyl intermediates.

- Design of Experiments (DoE) : Use factorial design to optimize temperature (40–80°C), stoichiometry (1:1–1:2 amine:CDI ratio), and reaction time (12–24 hrs) .

Q. How do structural modifications (e.g., cyclopropyl vs. isopropyl groups) impact biological activity?

- Methodological Answer :

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of cyclopropyl (rigid, planar) vs. isopropyl (flexible) groups to target receptors (e.g., CNS targets) .

- In Vitro Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for σ-1 receptors) to correlate structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability discrepancies)?

- Methodological Answer :

- Analytical Harmonization : Standardize LC-MS/MS methods (e.g., same column, ionization mode) across studies to reduce variability .

- Impurity Profiling : Use HPLC-ELSD to quantify hydrochloride counterion stability, which may affect solubility and bioavailability .

Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions.

- Degradant Identification : Use UPLC-QTOF to detect and characterize degradation products (e.g., hydrolysis of the acetamide bond) .

Q. What computational methods predict ADME properties for this compound?

- Methodological Answer :

- Software Tools : SwissADME or ADMETLab 2.0 predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.

- Validation : Compare predictions with in vitro Caco-2 permeability assays and hepatic microsome stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.